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Antagonists
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Compound Focus: Perzinfotel

CAS No.: 144912-63-0

Cat. No.: S539064

The table below summarizes key characteristics of Perzinfotel and other selected NMDA receptor

antagonists based on experimental data.

Antagonist Primary Mechanism / Key Experimental Notable Characteristics
Name Selectivity Findings & Efficacy & Status

| Perzinfotel (EAA-090) | Competitive antagonist; selective for the glutamate site [1] [2]. | Affinity: ICso =
30 nM [1]. In vitro: Blocks NMDA-induced currents (ICso: 0.48 pM) and glutamate-induced neurotoxicity
(ICso0: 1.6 pM) [1]. In vive (R6/2 HD model): No benefit on motor behavior, survival, or striatal volume [3].
In vivo (Pain): Lacks analgesic effects but prevents chemical irritant-induced thermal hypersensitivity [4]
[2]. | Neuroprotective in stroke models [2]. Very low oral bioavailability (3-5%); prodrugs were developed to
address this [2]. Further development has been discontinued [2]. | | Ifenprodil | NR2B-subunit selective
antagonist [3] [5]. | In vivo (R6/2 HD model): No efficacy on mortality, motor performance, or striatal
volume at 10 mg/kg and 100 mg/kg [3]. | Marketed for human use [3]. Faces challenges like poor
bioavailability in clinical trials [5]. | | RO 25-6981 | NR2B-subunit selective antagonist [3] [6]. | In vivo
(R6/2 HD model): No efficacy at 10 mg/kg [3]. In vitro (SD model): Moderate inhibition of spreading
depression at sub-micromolar concentrations [6]. | - | | CP-101,606 | NR2B-subunit selective antagonist [3]
[6]. | In vivo (R6/2 HD model): No efficacy at 30 mg/kg [3]. In vitro (SD model): No effect on spreading
depression [6]. | - | | NVP-AAMO77 | GluN2A-preferring antagonist [6]. | In vitro (SD model): Markedly
suppressed spreading depression; ~30 times more effective than MK-801 [6]. | High anti-spreading
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depression potency suggests potential as an anti-migraine agent [6]. | | Memantine | Channel blocker (non-
competitive) [7] [5]. | Clinical Use: Approved by the FDA for Alzheimer's disease; generally well-tolerated

[7] [5]. | Acts via a membrane-to-channel inhibition (MCI) mechanism [7]. |

Detailed Experimental Protocols

For researchers looking to replicate or analyze these studies, here is a detailed methodology from a key

negative efficacy study involving Perzinfotel and other antagonists.

¢ Study Objective: To evaluate the efficacy of NR2B-selective antagonists and Perzinfotel in the R6/2
transgenic fragment model of Huntington's disease (HD) [3].
e Animal Model: R6/2 mice, a genetic model of HD, with CAG repeat lengths maintained between 110-
120 [3].
¢ Drug Administration:
o Compounds Tested: Ifenprodil (10 & 100 mg/kg), RO25,6981 (10 mg/kg), CP-101,606 (30
mag/kg), and Perzinfotel (10 mg/kg) [3].
o Formulation: Drugs were dissolved in various vehicles like hydroxypropyl--cyclodextrin
(HPBCD) or citrate buffer [3].
o Dosing Regimen: Subcutaneous injections were administered twice daily, starting at 6 weeks
of age and continuing until death [3].
¢ Outcome Measures:
o Survival: Monitored until death [3].
o Motor Function: Assessed using:
= Rotarod Test: Measuring the ability to stay on a rotating rod with accelerating speed [3].
= Balance Beam Test: Scoring the time to traverse beams of different diameters and
counting hindlimb slips [8].
o Post-mortem Analysis: Striatal volumes were measured to quantify neurodegeneration [3].
¢ Key Results: The study concluded that none of the treatments, including Perzinfotel, showed
significant benefit on any outcome measure compared to the control group [3] [8].

Mechanisms of NMDA Receptor Inhibition

Understanding how different antagonists work is crucial for drug design. The following diagram illustrates

the key mechanisms of NMDA receptor inhibition, highlighting the distinct pathway used by Perzinfotel.
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Key Insights for Research and Development

¢ Perzinfotel's Niche: Perzinfotel was a potent and selective competitive antagonist with a clear
neuroprotective rationale [1] [2]. Its primary value in research lies in its distinct mechanism compared
to channel blockers like memantine or subunit-selective drugs like ifenprodil.

¢ Common Clinical Hurdles: The development of Perzinfotel highlights a major challenge in NMDA
drug discovery: poor oral bioavailability [2]. This pharmacokinetic issue is a common reason for the
failure of otherwise promising compounds.

e Complexity of NMDA Therapeutics: The negative results in the HD model for Perzinfotel and
several NR2B antagonists underscore that simply blocking NMDA receptors is not always sufficient
for efficacy [3] [8]. The biological context is critical, as blocking beneficial NMDAR-mediated effects
can counteract potential benefits.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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